4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 3rd position of the dihydroisoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one and a brominating agent.
Bromination Reaction: The bromination of the starting material is carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states or derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms or derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may yield various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, the compound may interact with enzymes, receptors, or other proteins to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom at the 4th position.
4-Chloro-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Contains a chlorine atom instead of a bromine atom at the 4th position.
4-Fluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Contains a fluorine atom instead of a bromine atom at the 4th position.
Uniqueness
The presence of the bromine atom at the 4th position in 4-Bromo-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one imparts unique chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C11H12BrNO |
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Molecular Weight |
254.12 g/mol |
IUPAC Name |
4-bromo-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9(12)7-5-3-4-6-8(7)10(14)13-11/h3-6,9H,1-2H3,(H,13,14) |
InChI Key |
LIHSPZGTSJJORU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2=CC=CC=C2C(=O)N1)Br)C |
Origin of Product |
United States |
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